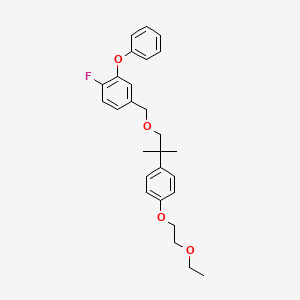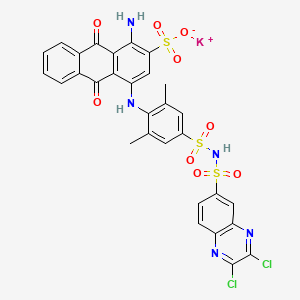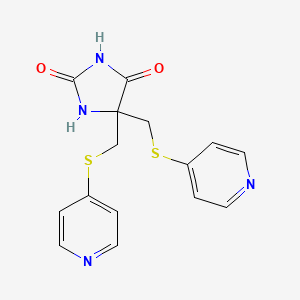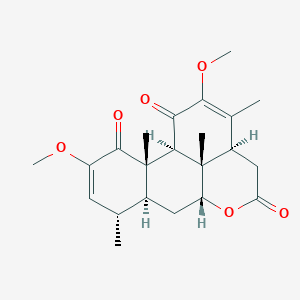
Isoquassin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoquassin is a natural product belonging to the quassinoid family, which are compounds known for their bitter taste and biological activities. Quassinoids are derived from the oxidative degradation of triterpene derivatives and are primarily found in plants of the Simaroubaceae family .
準備方法
化学反応の分析
Isoquassin undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
科学的研究の応用
作用機序
The mechanism of action of isoquassin involves several molecular targets and pathways. It has been proposed to inhibit phosphoribosyl pyrophosphate aminotransferase, a key enzyme in the de novo purine synthesis pathway . This compound also affects mitochondrial membrane depolarization, activates caspase-3, and alters microtubules, leading to its anticancer and antimalarial effects .
類似化合物との比較
Isoquassin is part of the quassinoid family, which includes compounds like quassin, neoquassin, and glaucarubine . Compared to these similar compounds, this compound has unique structural features and biological activities. For example, while quassin and neoquassin are also known for their bitter taste and medicinal properties, this compound has shown distinct anticancer and antimalarial activities . Other similar compounds include eurycomalactone and samaderolactone, which share structural similarities but differ in their specific biological effects .
特性
CAS番号 |
21293-20-9 |
|---|---|
分子式 |
C22H28O6 |
分子量 |
388.5 g/mol |
IUPAC名 |
(1S,2S,6S,7S,9R,13S,17S)-4,15-dimethoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-4,14-diene-3,11,16-trione |
InChI |
InChI=1S/C22H28O6/c1-10-7-14(26-5)20(25)22(4)12(10)8-15-21(3)13(9-16(23)28-15)11(2)18(27-6)17(24)19(21)22/h7,10,12-13,15,19H,8-9H2,1-6H3/t10-,12+,13-,15-,19+,21-,22+/m1/s1 |
InChIキー |
IOSXSVZRTUWBHC-NYWUXZQNSA-N |
異性体SMILES |
C[C@@H]1C=C(C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2C(=O)C(=C([C@H]4CC(=O)O3)C)OC)C)C)OC |
正規SMILES |
CC1C=C(C(=O)C2(C1CC3C4(C2C(=O)C(=C(C4CC(=O)O3)C)OC)C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


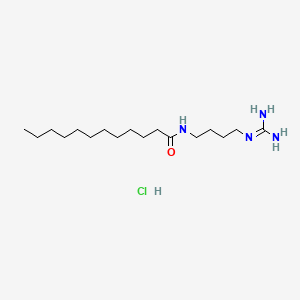

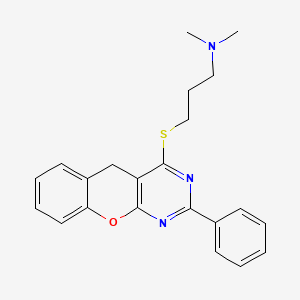
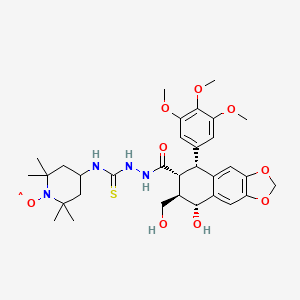
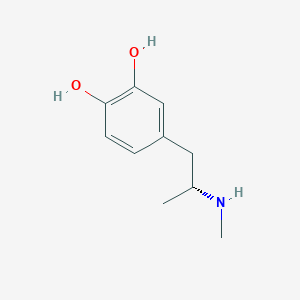
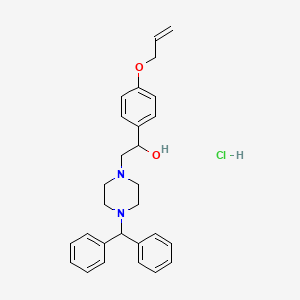
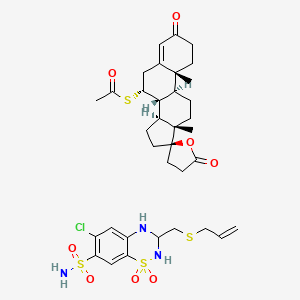
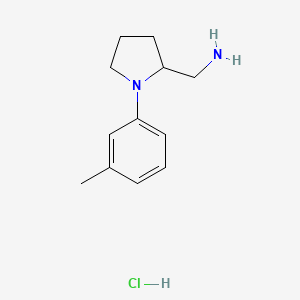
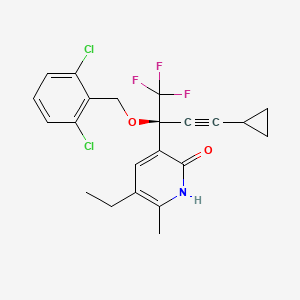
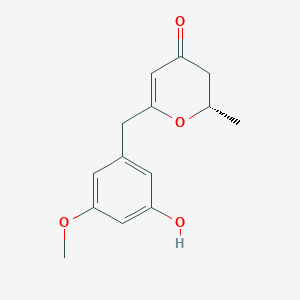
![[(3S,3aR,6S,6aS)-3-(diethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12779314.png)
